molecular formula C15H10Cl2N2OS B2788518 2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one CAS No. 899946-45-3

2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2788518
CAS No.: 899946-45-3
M. Wt: 337.22
InChI Key: SWUAVNFZMCWAJZ-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core with a dichlorophenyl and thiophenyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated products .

Scientific Research Applications

2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of a pyridazinone core with dichlorophenyl and thiophenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-11-4-3-10(8-12(11)17)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUAVNFZMCWAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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